
1-Benzyl-3-(1-hydroxyethyl)-2-methylimidazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-3-(1-hydroxyethyl)-2-methylimidazolidin-4-one is a compound that belongs to the class of imidazolidinones Imidazolidinones are a group of heterocyclic organic compounds containing a five-membered ring with two nitrogen atoms This particular compound is characterized by the presence of a benzyl group, a hydroxyethyl group, and a methyl group attached to the imidazolidinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-(1-hydroxyethyl)-2-methylimidazolidin-4-one can be achieved through several synthetic routes. One common method involves the reaction of benzylamine with glyoxal in the presence of a suitable catalyst to form the imidazolidinone ring. The reaction conditions typically include a solvent such as ethanol or methanol and a temperature range of 50-70°C. The hydroxyethyl and methyl groups can be introduced through subsequent reactions involving appropriate reagents such as ethylene oxide and methyl iodide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Catalysts and solvents used in the synthesis are often recycled to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
1-Benzyl-3-(1-hydroxyethyl)-2-methylimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The imidazolidinone ring can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0-5°C.
Substitution: Sodium hydride in dimethylformamide (DMF) at 60-80°C.
Major Products Formed
Oxidation: Formation of 1-Benzyl-3-(1-oxoethyl)-2-methylimidazolidin-4-one.
Reduction: Formation of 1-Benzyl-3-(1-hydroxyethyl)-2-methylimidazolidine.
Substitution: Formation of various substituted imidazolidinones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-3-(1-hydroxyethyl)-2-methylimidazolidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1-Benzyl-3-(1-hydroxyethyl)-2-methylimidazolidin-4-one involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The hydroxyethyl group can form hydrogen bonds with amino acid residues in the enzyme’s active site, enhancing the compound’s binding affinity. Additionally, the benzyl group may interact with hydrophobic pockets within the enzyme, further stabilizing the enzyme-inhibitor complex.
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-3-(1-hydroxyethyl)-2-methylimidazolidin-4-one can be compared with other similar compounds, such as:
1-Benzyl-3-(1-hydroxyethyl)imidazolidin-2-one: Lacks the methyl group, which may affect its binding affinity and specificity.
1-Benzyl-3-(1-hydroxyethyl)-2-ethylimidazolidin-4-one: Contains an ethyl group instead of a methyl group, which may influence its chemical reactivity and biological activity.
1-Benzyl-3-(1-hydroxyethyl)-2-methylimidazolidin-5-one: The position of the carbonyl group is different, potentially altering its interaction with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H18N2O2 |
|---|---|
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
1-benzyl-3-(1-hydroxyethyl)-2-methylimidazolidin-4-one |
InChI |
InChI=1S/C13H18N2O2/c1-10-14(8-12-6-4-3-5-7-12)9-13(17)15(10)11(2)16/h3-7,10-11,16H,8-9H2,1-2H3 |
InChI-Schlüssel |
GJDSUFODBJKKKM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1N(CC(=O)N1C(C)O)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



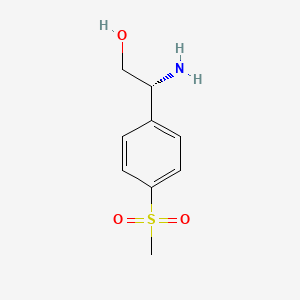

![3-Amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13041761.png)
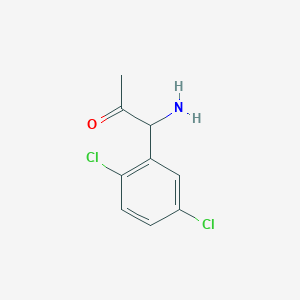
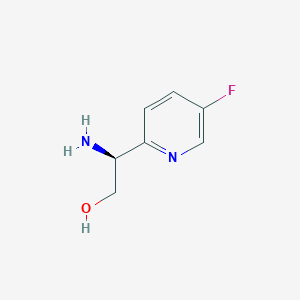
![Methyl1-bromoimidazo[1,5-a]pyridine-7-carboxylate](/img/structure/B13041775.png)
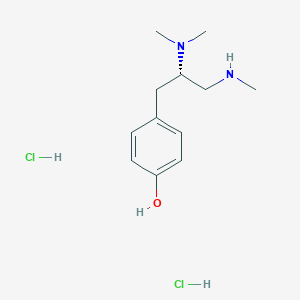

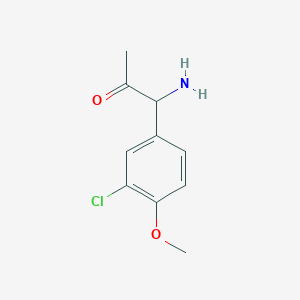
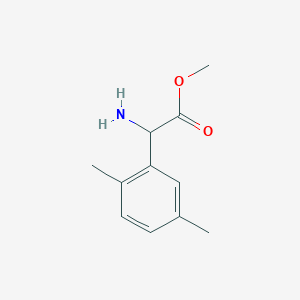

![(1S,2R)-1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13041808.png)
![7-Bromo-5-(4-chlorobenzyl)-3-propylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13041815.png)
